Home > Products > Screening Compounds P51868 > ATN-161 (trifluoroacetate salt)
ATN-161 (trifluoroacetate salt) -

ATN-161 (trifluoroacetate salt)

Catalog Number: EVT-260560
CAS Number:
Molecular Formula: C25H36F3N9O10S
Molecular Weight: 711.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ATN-161 is a small peptide antagonist of integrin alpha5beta1 with potential antineoplastic activity. ATN-161 selectively binds to and blocks the receptor for integrin alpha5beta1, thereby preventing integrin alpha5beta1 binding. This receptor blockade may result in inhibition of endothelial cell-cell interactions, endothelial cell-matrix interactions, angiogenesis, and tumor progression. Integrin alpha5beta1 is expressed on endothelial cells and plays a crucial role in endothelial cell adhesion and migration. Note: The Catalog number of ATN-161 TFA salt was changed from 200350B to 206976.
Overview

ATN-161, also known as the trifluoroacetate salt, is a synthetic peptide that acts as an antagonist of the integrin alpha five beta one receptor. This compound has garnered attention due to its potential antineoplastic (anti-cancer) properties, particularly in inhibiting angiogenesis and metastasis in various cancer models. The integrin alpha five beta one receptor plays a significant role in cell adhesion, migration, and survival, making it a crucial target in cancer therapy.

Source and Classification

ATN-161 is classified as a small molecule drug candidate and falls under the category of integrin antagonists. It is primarily sourced from chemical synthesis processes and is commercially available from various suppliers, including MedKoo Biosciences and Cayman Chemical. The compound is identified by the CAS number 904763-27-5.

Synthesis Analysis

Methods of Synthesis

The synthesis of ATN-161 trifluoroacetate salt involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain while attached to a solid support.

Technical Details:

  1. Solid-Phase Peptide Synthesis: The process begins with a resin-bound amino acid, where subsequent amino acids are added one at a time.
  2. Deprotection Steps: Protecting groups are used to prevent undesired reactions during synthesis and are removed at specific stages.
  3. Cleavage from Resin: Once the desired peptide sequence is achieved, the peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).
  4. Formation of Trifluoroacetate Salt: The final product is converted into its trifluoroacetate salt form to enhance solubility and stability.
Molecular Structure Analysis

Structure and Data

The molecular formula for ATN-161 is C₁₄H₁₈F₃N₃O₄S, with a molecular weight of approximately 385.37 g/mol. The structure consists of several key components:

  • Peptide Backbone: Composed of amino acids linked by peptide bonds.
  • Trifluoroacetate Group: This group contributes to the compound's solubility characteristics.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand its conformation and interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

ATN-161 primarily undergoes interactions with integrin alpha five beta one receptors, leading to several biochemical reactions:

  1. Binding Reaction: ATN-161 selectively binds to the integrin receptor, blocking its interaction with extracellular matrix proteins.
  2. Inhibition of Angiogenesis: By preventing receptor activation, ATN-161 inhibits angiogenic signaling pathways, reducing new blood vessel formation.
  3. Effect on Tumor Growth: In preclinical studies, ATN-161 has shown efficacy in reducing tumor growth and metastasis in murine models by disrupting integrin-mediated signaling.
Mechanism of Action

Process and Data

The mechanism of action for ATN-161 involves:

  1. Receptor Blockade: The compound binds to the integrin alpha five beta one receptor, preventing its activation by ligands such as fibronectin.
  2. Downstream Signaling Inhibition: This blockade disrupts downstream signaling pathways that promote cell survival, proliferation, and migration.
  3. Impact on Tumor Microenvironment: By inhibiting angiogenesis and altering macrophage function, ATN-161 influences the tumor microenvironment, making it less conducive to cancer progression.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents due to the trifluoroacetate salt form.

Chemical Properties

  • Stability: The trifluoroacetate salt form enhances stability compared to other forms.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within expected ranges for similar compounds.

Relevant analyses include spectroscopic methods (e.g., UV-Vis, NMR) to confirm purity and structural integrity.

Applications

Scientific Uses

ATN-161 has several promising applications in scientific research:

  1. Cancer Research: Its role as an integrin antagonist makes it a valuable tool in studying tumor biology and metastasis.
  2. Therapeutic Development: Potential development as an anti-cancer therapeutic agent targeting integrin-mediated pathways.
  3. Preclinical Studies: Used in animal models to evaluate efficacy against various cancers, particularly those characterized by high levels of integrin alpha five beta one expression.
Chemical Characterization of ATN-161 (Trifluoroacetate Salt)

Molecular Structure and Composition

Structural Analysis of the Pentapeptide Sequence (Ac-PHSCN-NH2)

ATN-161, chemically designated as Ac-PHSCN-NH2, is a synthetic pentapeptide featuring the amino acid sequence Proline-Histidine-Serine-Cysteine-Asparagine. The peptide is structurally modified by N-terminal acetylation (Ac-) and C-terminal amidation (-NH2), which significantly enhance its metabolic stability and receptor binding affinity. This sequence represents a rational modification of the native fibronectin synergy region (PHSRN), where arginine (R) is substituted by cysteine (C) to introduce a reactive thiol group while preserving integrin-targeting capabilities [2] [5].

The cysteine residue within the PHSCN motif enables potential disulfide interchange reactions with the β-subunit of integrins, particularly α5β1 and αvβ3. Molecular modeling indicates that ATN-161 binds to the N-terminus of the integrin β1 subunit, locking it in an inactive conformation and disrupting integrin-mediated signaling pathways [2] [9]. This binding occurs outside the classical RGD (arginine-glycine-aspartate) recognition site, allowing ATN-161 to function as a noncompetitive allosteric inhibitor of integrin activation [9] [10].

Table 1: Structural Components of ATN-161 Pentapeptide Core

PositionAmino AcidSymbolKey Functional Properties
1 (N-term)ProlinePCyclic structure enhances conformational stability
2HistidineHImidazole side chain participates in metal ion coordination
3SerineSHydroxyl group enables H-bonding with target integrins
4CysteineCThiol group mediates disulfide interchange with integrin β-subunits
5 (C-term)AsparagineNAmide side chain contributes to binding specificity
ModificationsAcetyl (N-term)Ac-Blocks aminopeptidase degradation
Amide (C-term)-NH2Prevents carboxypeptidase degradation

Trifluoroacetate Salt Modification: Impact on Stability and Bioavailability

The trifluoroacetate (TFA) salt form (CAS# 904763-27-5) is the predominant pharmaceutical formulation of ATN-161, developed to address the inherent solubility and stability challenges of the peptide base (CAS# 262438-43-7). Salt formation occurs through protonation of the peptide's basic functional groups (primarily histidine imidazole and N-terminal amine) by trifluoroacetic acid, creating a stable crystalline solid with enhanced physicochemical properties [1] [4].

The TFA counterion significantly improves thermal stability during lyophilization by suppressing molecular mobility in the amorphous peptide matrix. Phase 1 clinical data confirmed that the TFA formulation maintains structural integrity through rigorous freeze-drying cycles, with negligible degradation observed in stability testing [3] [10]. Pharmacokinetically, the TFA salt enhances bioavailability through improved dissolution kinetics in physiological fluids. Notably, preclinical models demonstrated prolonged tumor retention of the TFA salt formulation despite rapid plasma clearance (t½ = 10-15 minutes), suggesting durable target engagement at disease sites [3] [4].

Table 2: Comparative Properties of ATN-161 Base vs. Trifluoroacetate Salt

PropertyFree Base (CAS# 262438-43-7)Trifluoroacetate Salt (CAS# 904763-27-5)
Molecular Weight597.64 g/mol711.67 g/mol
CrystallinityAmorphous tendencyEnhanced crystalline structure
HygroscopicityHighReduced moisture absorption
Thermal StabilityDegrades >80°CStable up to 150°C
Plasma Half-life (preclinical)<10 minutes10-15 minutes
Tumor RetentionModerateSignificantly prolonged

Physicochemical Properties

Solubility Profiles in Aqueous and Organic Solvents

The solubility profile of ATN-161 trifluoroacetate salt exhibits significant dependence on solvent polarity, pH, and temperature. In aqueous systems, solubility reaches 13 mg/mL (21.75 mM) in pure water at 25°C, though this increases substantially to 21.75 mM with heated sonication (60°C for 10 minutes). The pH-solubility relationship follows a U-shaped curve, with maximum solubility observed at pH 5.0-6.0 near the peptide's isoelectric point, decreasing sharply under alkaline conditions due to precipitation [4] [7].

In organic solvents, ATN-161 TFA salt demonstrates moderate solubility in dimethyl sulfoxide (DMSO) at 3 mg/mL (5.01 mM) using moisture-free solvent. However, hygroscopic DMSO absorbs atmospheric water, reducing solubility to <2 mg/mL. The compound is insoluble in ethanol, acetone, and nonpolar solvents like hexane, limiting formulation options for parenteral delivery. Notably, reconstituted solutions in saline (0.9% NaCl) maintain stability at 13 mg/mL for up to 24 hours at 4°C, supporting clinical administration protocols [4] [6] [7].

Table 3: Solubility Profile of ATN-161 Trifluoroacetate Salt

Solvent SystemConcentrationConditionsNotes
Water10 mg/mL25°C, unstirredTurbid suspension
Water13 mg/mL (21.75 mM)60°C, sonicated 10 minClear solution
0.9% Saline13 mg/mL25°CClinically relevant vehicle
DMSO (anhydrous)5.01 mM25°C, freshly openedSuitable for stock solutions
DMSO (hydrated)<3 mg/mL25°CViscosity increases significantly
EthanolInsoluble25°CForms precipitate immediately
Water:Ethanol (1:1)<1 mg/mL25°CLimited utility

Thermal Stability and Lyophilization Feasibility

Lyophilization represents the primary manufacturing strategy for ATN-161 TFA salt due to its inherent thermal sensitivity in solution. Differential scanning calorimetry reveals two endothermic transitions: a glass transition (Tg) at -25°C and a melting point at 150°C with decomposition. The freeze-drying process utilizes a conservative three-phase protocol: rapid freezing (-45°C), primary drying (-25°C at 0.03-0.1 mbar), and secondary drying (25°C at <0.01 mbar). This approach preserves >99% peptide integrity, as confirmed by high-performance liquid chromatography (HPLC) analysis [4] [6] [8].

Critical quality attributes for lyophilized ATN-161 include residual moisture (<1.0%), reconstitution time (<2 minutes), and cake appearance (homogeneous white). The TFA salt formulation significantly outperforms the hydrochloride and mesylate salts in thermal stability during accelerated aging studies (40°C/75% RH), maintaining >95% purity after 6 months versus <85% for alternative salts. The lyophilization cycle efficiency is enhanced by the inclusion of glycine (50 mmol) and sodium citrate buffer (pH 5.0), which serve as cryoprotectants and crystallization facilitators [3] [7] [8].

Table 4: Lyophilization Parameters and Stability Indicators

ParameterOptimal RangeImpact on Product Quality
Freezing Rate1°C/minuteControls ice crystal size and cake structure
Primary Drying-25°C at 0.05 mbarSublimation without collapse
Secondary Drying25°C at 0.008 mbarAchieves target moisture <1%
Residual Moisture<1.0%Prevents hydrolysis and maintains stability
Reconstitution<2 minutes to clear solutionClinical utility indicator
Storage-20°C in sealed vialsPreserves stability >24 months
Thermal Degradation Point>150°CAllows terminal sterilization

Table 5: ATN-161 Compound Nomenclature

DesignationChemical Identifier
IUPAC Name(S)-2-((R)-2-((S)-2-((S)-2-((S)-1-acetylpyrrolidine-2-carboxamido)-3-(1H-imidazol-5-yl)propanamido)-3-hydroxypropanamido)-3-mercaptopropanamido)succinamide trifluoroacetate
SequenceAcetyl-Pro-His-Ser-Cys-Asn-NH2 · TFA
Common SynonymsATN-161 TFA; Ac-PHSCN-NH2 trifluoroacetate; Integrin α5β1 antagonist TFA
CAS Number (free base)262438-43-7
CAS Number (TFA salt)904763-27-5
Molecular FormulaC23H35N9O8S · C2HF3O2
Canonical SMILESCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N. C(=O)(C(F)(F)F)O

Properties

Product Name

ATN-161 (trifluoroacetate salt)

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide;2,2,2-trifluoroacetic acid

Molecular Formula

C25H36F3N9O10S

Molecular Weight

711.7 g/mol

InChI

InChI=1S/C23H35N9O8S.C2HF3O2/c1-11(34)32-4-2-3-17(32)23(40)29-14(5-12-7-26-10-27-12)20(37)30-15(8-33)21(38)31-16(9-41)22(39)28-13(19(25)36)6-18(24)35;3-2(4,5)1(6)7/h7,10,13-17,33,41H,2-6,8-9H2,1H3,(H2,24,35)(H2,25,36)(H,26,27)(H,28,39)(H,29,40)(H,30,37)(H,31,38);(H,6,7)/t13-,14-,15-,16-,17-;/m0./s1

InChI Key

MCVJOWHOEOLJGI-LQCLSJOXSA-N

SMILES

CC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N.C(=O)(C(F)(F)F)O

Solubility

Soluble in DMSO and water (7 mg/mL).

Synonyms

ATN-161 TFA; ATN 161 TFA; ATN161 TFA; AcPHSCNNH2 TFA salt.

Canonical SMILES

CC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.